molecular formula C22H30N2O3S B2474466 4-(tert-butyl)-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide CAS No. 953917-24-3

4-(tert-butyl)-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Cat. No.: B2474466
CAS No.: 953917-24-3
M. Wt: 402.55
InChI Key: CSBVVNWGDILIEW-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a complex organic compound that features a tert-butyl group, a phenylmorpholino group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the tert-butyl group: This can be achieved through the reaction of tert-butyl chloride with a suitable nucleophile.

    Introduction of the phenylmorpholino group: This step involves the reaction of morpholine with a phenyl-containing reagent under controlled conditions.

    Sulfonamide formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

4-(tert-butyl)-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylmorpholino group can enhance binding affinity and specificity, while the sulfonamide moiety can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-butyl)-N-(2-(2-morpholino)ethyl)benzenesulfonamide: Similar structure but lacks the phenyl group.

    4-(tert-butyl)-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide.

Uniqueness

4-(tert-butyl)-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is unique due to the presence of both the phenylmorpholino and sulfonamide groups, which can confer specific chemical and biological properties

Properties

IUPAC Name

4-tert-butyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3S/c1-22(2,3)19-9-11-20(12-10-19)28(25,26)23-13-14-24-15-16-27-21(17-24)18-7-5-4-6-8-18/h4-12,21,23H,13-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBVVNWGDILIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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